molecular formula C14H10ClNO3 B102065 2-(Benzoylamino)-6-chlorobenzoic acid CAS No. 19407-43-3

2-(Benzoylamino)-6-chlorobenzoic acid

Cat. No.: B102065
CAS No.: 19407-43-3
M. Wt: 275.68 g/mol
InChI Key: CRAWHLUGVSBAOM-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-6-chlorobenzoic acid is a benzoylanthranilic acid derivative recognized in organic and medicinal chemistry as a valuable synthetic intermediate. Its primary research application lies in the exploration of novel therapeutic agents, serving as a key building block in complex molecular architectures . The structural motif of substituted benzoylamino-benzoic acids is frequently investigated in the development of compounds with targeted biological activities . For instance, structurally related compounds featuring the benzoylamino group on a carboxylic acid-bearing core have been identified in patent literature as active agents for pharmaceutical research, highlighting the relevance of this chemical class in early-stage drug discovery . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamido-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWHLUGVSBAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348610
Record name 2-(benzoylamino)-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348610
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Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19407-43-3
Record name 2-(Benzoylamino)-6-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19407-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzoylamino)-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzoylamino 6 Chlorobenzoic Acid and Its Analogues

Strategic Approaches to Amide Bond Formation for 2-(Benzoylamino)-6-chlorobenzoic Acid

The central reaction in the synthesis of the target molecule is the formation of the amide bond between the amino group of a 2-amino-6-chlorobenzoic acid precursor and a benzoyl group. This transformation requires careful selection of reagents and conditions to ensure efficient coupling and to avoid unwanted side reactions.

The acylation of the 2-amino-6-chlorobenzoic acid precursor is typically achieved by reacting it with an activated form of benzoic acid. The most common method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, modern peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amine. The mechanism generally involves the formation of a highly reactive intermediate, such as an O-acylisourea ester for carbodiimides or an active ester for uronium/aminium and phosphonium (B103445) salts. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and efficient. researchgate.netpeptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com The main drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and requires filtration for removal. luxembourg-bio.compeptide.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and lead to faster reactions with less racemization, especially when additives like HOBt (1-Hydroxybenzotriazole) are used. luxembourg-bio.compeptide.com These reagents form active esters that readily react with amines. luxembourg-bio.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that converts carboxylic acids into reactive benzotriazolyl esters.

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions like racemization.

Coupling Reagent ClassExample(s)Activating MechanismKey Byproducts
Carbodiimides DCC, EDCFormation of O-acylisourea intermediate luxembourg-bio.comDicyclohexylurea (DCU), EDC-urea luxembourg-bio.compeptide.com
Uronium/Aminium Salts HATU, HBTUFormation of OBt/OAt active esters luxembourg-bio.comTetramethylurea
Phosphonium Salts PyBOP, PyAOPFormation of activated phosphonium intermediateTripyrrolidinophosphine oxide

Chemoselectivity is paramount when coupling benzoic acid with 2-amino-6-chlorobenzoic acid. The precursor molecule contains both a nucleophilic amino group and a carboxylic acid. The reaction must be controlled so that the carboxylic acid of the benzoylating agent reacts exclusively with the amino group of the precursor, without self-polymerization or other side reactions.

The classic approach using benzoyl chloride under basic conditions (Schotten-Baumann conditions) is inherently chemoselective. The amine is a much stronger nucleophile than the carboxylate anion, ensuring that acylation occurs preferentially at the nitrogen atom.

When using coupling reagents, the order of addition is crucial. Typically, the benzoic acid is pre-activated with the coupling reagent to form the active intermediate before the 2-amino-6-chlorobenzoic acid is introduced. This strategy prevents the coupling reagent from activating the carboxylic acid group of the amino-containing precursor, thereby avoiding oligomerization. luxembourg-bio.com Late-stage functionalization techniques, leveraging directing groups, have also emerged as powerful tools for the selective C-H amination of benzoic acids, offering alternative pathways to related structures. nih.govresearchgate.net

Halogenation and Ortho-Substitution Strategies in Benzoic Acid Synthesis

The synthesis of the 2-amino-6-chlorobenzoic acid precursor requires precise control over the placement of the chlorine atom at the C6 position, ortho to the carboxylic acid. This is challenging due to the directing effects of the functional groups on the aromatic ring.

Directed Ortho Metallation (DoM) is a superior strategy for the regioselective synthesis of 2,6-disubstituted benzoic acids. researchgate.net This method utilizes a directing group on the aromatic ring to guide a strong organolithium base to deprotonate a specific ortho position. The carboxylic acid group itself can serve as an effective directing group. acs.orgsemanticscholar.org

In this approach, a precursor like 2-chlorobenzoic acid is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78°C). researchgate.net The carboxylate group directs the lithiation to the C6 position. The resulting ortho-lithiated species is a potent nucleophile that can then be quenched with a suitable electrophile to introduce a variety of substituents at the C6 position. researchgate.netsemanticscholar.org For the synthesis of the target precursor, an electrophilic chlorine source such as hexachloroethane (B51795) would be used. This method provides a highly controlled and efficient route to 2-chloro-6-substituted benzoic acids. researchgate.net

PrecursorReagentsElectrophile (E+)Product
2-Chlorobenzoic acid1. s-BuLi/TMEDA, THF, -78°C2. Methyl iodide2-Chloro-6-methylbenzoic acid
2-Chlorobenzoic acid1. s-BuLi/TMEDA, THF, -78°C2. Dimethyl disulfide2-Chloro-6-(methylthio)benzoic acid
2-Chlorobenzoic acid1. s-BuLi/TMEDA, THF, -78°C2. Hexachloroethane2,6-Dichlorobenzoic acid
Benzoic acid1. s-BuLi/TMEDA, THF, -90°C2. 1,2-Dibromotetrachloroethane2-Bromobenzoic acid

Preparation of Precursors to this compound

The primary precursor for the final amide formation step is 2-amino-6-chlorobenzoic acid. biosynth.comchemicalbook.com Several synthetic routes have been developed for its preparation.

One common industrial method begins with the oxidation of 2-chloro-6-nitrotoluene. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, yielding 2-chloro-6-nitrobenzoic acid. prepchem.com Subsequently, the nitro group is reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations (e.g., tin and HCl), to afford 2-amino-6-chlorobenzoic acid. chemicalbook.com

Another effective route involves the nucleophilic aromatic substitution (amination) of a di-halogenated precursor. For instance, 2,6-dichlorobenzoic acid can be reacted with ammonia (B1221849) at elevated temperatures and pressures, often in the presence of a copper catalyst (an Ullmann condensation), to selectively replace one of the chlorine atoms with an amino group. nih.govresearchgate.net Similarly, 2-bromo-6-chlorobenzoic acid can undergo amination, taking advantage of the higher reactivity of the bromine atom as a leaving group.

A further method involves the hydrolysis of 6-chloro-2-(methylcarbonylamino)benzoic acid using concentrated hydrochloric acid to remove the acetyl protecting group and yield the desired precursor. prepchem.com

Starting MaterialKey Transformation(s)Key ReagentsProduct
2-Chloro-6-nitrotoluene1. Oxidation of methyl group2. Reduction of nitro group1. KMnO₄2. H₂, Pd/C or Sn/HCl2-Amino-6-chlorobenzoic acid
2,6-Dichlorobenzoic acidNucleophilic Aromatic Substitution (Amination)NH₃, Cu catalyst2-Amino-6-chlorobenzoic acid
6-Chloro-2-(methylcarbonylamino)benzoic acidHydrolysis of amide protecting groupConcentrated HCl2-Amino-6-chlorobenzoic acid

Synthesis of 2-Amino-6-chlorobenzoic Acid

2-Amino-6-chlorobenzoic acid, also known as 6-chloroanthranilic acid, is a key intermediate. Several synthetic routes for its preparation have been reported, starting from different precursors.

One common method involves the reduction of a nitro group. For instance, 2-amino-6-chlorobenzoic acid can be synthesized from 2-chloro-6-nitrobenzoic acid. chemicalbook.com The reaction involves the reduction of the nitro group to an amino group, which can be achieved using various reducing agents. A specific procedure involves reacting 2-chloro-6-nitrobenzoyl acid solution with a potassium bisulfite solution in the presence of cerium(III) chloride and potassium chloride in ethanol (B145695) at elevated temperatures. chemicalbook.com

Another established pathway is the hydrolysis of an N-acyl protected precursor. The synthesis of 6-chloroanthranilic acid hydrochloride can be accomplished by the acidic hydrolysis of 6-chloro-2-(methylcarbonylamino)benzoic acid. This reaction is typically carried out by heating the starting material in concentrated hydrochloric acid. Upon cooling, the hydrochloride salt of the desired product precipitates and can be collected by filtration.

A third approach involves the amination of a halogenated benzoic acid. For example, 2-halo-6-nitrobenzoic acids can react with ammonia in an organic solvent, facilitated by a cuprous catalyst, to yield 2-amino-6-nitrobenzoic acid, which can then be reduced to the target compound.

The following table summarizes key reactants and conditions for these synthetic approaches.

Starting MaterialKey ReagentsProductRef
2-Chloro-6-nitrobenzoic acidPotassium bisulfite, Cerium(III) chloride2-Amino-6-chlorobenzoic acid chemicalbook.com
6-Chloro-2-(methylcarbonylamino)benzoic acidConcentrated Hydrochloric Acid2-Amino-6-chlorobenzoic acid hydrochloride
2-Halo-6-nitrobenzoic acidAmmonia, Cuprous catalyst2-Amino-6-nitrobenzoic acid

Synthesis of Benzoyl Chloride Derivatives

Benzoyl chloride and its substituted derivatives are the second key component required for the synthesis of this compound. These acyl chlorides are typically prepared from the corresponding benzoic acids or benzaldehydes.

The most common laboratory and industrial method for preparing benzoyl chlorides is the reaction of a benzoic acid with a chlorinating agent. sciencemadness.orgatamanchemicals.comwikipedia.org Standard reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). sciencemadness.orgwikipedia.orgresearchgate.net For example, refluxing a substituted benzoic acid in thionyl chloride is a widely used procedure. researchgate.net Alternatively, using oxalyl chloride in a solvent like dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF) can also produce the acid chloride under milder conditions. researchgate.net

Another major synthetic route is the chlorination of benzaldehydes. sciencemadness.orggoogleapis.com This process involves reacting a substituted benzaldehyde (B42025) with chlorine gas, often in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) and a solvent like chlorobenzene. google.com This method allows for the preparation of a wide range of substituted benzoyl chlorides. google.com Early methods also included the chlorination of benzyl (B1604629) alcohol. atamanchemicals.comwikipedia.orggoogle.com

The table below outlines common methods for the synthesis of benzoyl chloride derivatives.

Starting MaterialChlorinating Agent/ReagentsTypical ConditionsRef
Substituted Benzoic AcidThionyl chloride (SOCl₂)Reflux researchgate.net
Substituted Benzoic AcidOxalyl chloride ((COCl)₂), DMF (cat.)Dichloromethane, Room Temperature researchgate.net
Substituted Benzoic AcidPhosphorus pentachloride (PCl₅)Neat or in solvent sciencemadness.orgwikipedia.org
Substituted BenzaldehydeChlorine (Cl₂), Radical initiatorSolvent (e.g., chlorobenzene), Heat googleapis.comgoogle.com

Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is guided by specific design principles aimed at exploring structure-activity relationships (SAR). Synthetic pathways are then devised to access these structurally modified compounds.

Design Principles for Structural Modification

The structural modification of this compound analogues is based on established principles of medicinal chemistry to investigate how changes in the molecule's structure affect its biological activity. nih.gov The core scaffold consists of three main parts that can be modified: the chlorobenzoic acid ring, the benzoyl group, and the amide linker.

Modification of the Benzoyl Group : Substituents can be introduced onto the benzoyl ring. The nature (electron-donating or electron-withdrawing), size (steric bulk), and position (ortho, meta, para) of these substituents can significantly influence the compound's properties. nih.gov For example, in studies of benzamidothiazoles, various substitutions on the benzoyl moiety were explored to identify more potent compounds and to find positions that could tolerate further modifications for creating probes. nih.gov

Modification of the Chlorobenzoic Acid Ring : The position and nature of the substituents on the anthranilic acid portion can be altered. While the parent structure has a chlorine atom at the 6-position, analogues could feature different halogens, alkyl groups, or other functional groups at various positions. The position of the carboxylic acid group relative to the amino group is also a critical determinant of activity. nih.govicm.edu.pl Structure-activity relationship studies on benzoic acid derivatives have shown that the position of substituents can significantly impact bioactivity. icm.edu.pl

Alteration of the Amide Linker : While less common, the amide bond itself can be modified or replaced with bioisosteres to change the molecule's conformational flexibility, hydrogen bonding capacity, and metabolic stability.

The goal of these modifications is to systematically probe the chemical space around the parent molecule to optimize its biological profile. mdpi.com

Synthetic Pathways to Substituted Benzoylamino-Chlorobenzoic Acids

The primary synthetic route to produce analogues of this compound is the acylation of a substituted 2-amino-6-chlorobenzoic acid with a substituted benzoyl chloride. This is a classic Schotten-Baumann reaction or a variation thereof.

The general synthetic scheme involves:

Preparation of Substituted Precursors : Synthesis of the required 2-amino-6-chlorobenzoic acid analogues and substituted benzoyl chlorides as described in sections 2.3.1 and 2.3.2. This might involve multi-step syntheses to introduce the desired functional groups onto the aromatic rings.

Amide Bond Formation : The substituted 2-amino-6-chlorobenzoic acid is reacted with the substituted benzoyl chloride, typically in the presence of a base (like triethylamine (B128534) or pyridine) and an inert solvent (such as tetrahydrofuran (B95107) or dichloromethane). researchgate.net This reaction couples the two fragments to form the final N-aroylanthranilic acid derivative.

An alternative strategy involves copper-catalyzed C-N bond formation (Ullmann condensation). nih.gov This method can be used to couple various aryl amines with chlorobenzoic acids to produce a range of N-aryl anthranilic acid derivatives. nih.gov This approach is particularly useful for creating diversity in the "N-Aryl" portion, which corresponds to the benzoyl group in the target structure after a conceptual disconnection.

The synthesis of a library of analogues often involves a combinatorial or parallel synthesis approach, where a set of diverse amino-benzoic acids is reacted with a set of diverse benzoyl chlorides to rapidly generate a multitude of final compounds for biological screening. nih.gov

Reaction Pathways and Chemical Transformations of 2 Benzoylamino 6 Chlorobenzoic Acid

Reactivity of the Amide Linkage in 2-(Benzoylamino)-6-chlorobenzoic Acid

The amide bond in this compound, while generally stable, can undergo hydrolysis under specific conditions. This reaction involves the cleavage of the amide bond, resulting in the formation of 2-amino-6-chlorobenzoic acid and benzoic acid. The stability of the amide group is a key feature, often allowing for selective reactions at other parts of the molecule without disturbing this linkage.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common method is the Fischer esterification, where the acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium reaction typically uses the alcohol as the solvent to drive the reaction towards the formation of the ester. masterorganicchemistry.com For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 2-(benzoylamino)-6-chlorobenzoate. Another approach involves the use of dehydrating agents like 2-methyl-6-nitrobenzoic anhydride, which can facilitate esterification from nearly equimolar amounts of the carboxylic acid and alcohol. organic-chemistry.org

The general mechanism for Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon. masterorganicchemistry.com

Proton transfer from the alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product. masterorganicchemistry.com

Reactant Reagent Product Reaction Type
This compoundAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)This compound esterEsterification
This compoundThionyl Chloride (SOCl₂)2-(Benzoylamino)-6-chlorobenzoyl chlorideAcyl Chloride Formation

Reactions at the Chlorinated Aromatic Ring

The chlorinated aromatic ring is susceptible to nucleophilic aromatic substitution (SNA r), a key reaction for modifying the core structure. wikipedia.org In this type of reaction, a nucleophile displaces the chloride ion. The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The carboxylic acid and benzoylamino groups on the ring influence the position of attack. The ortho-carboxylate group, in particular, can accelerate copper-catalyzed nucleophilic substitution reactions. nih.govnih.gov For example, copper-catalyzed amination can replace the chlorine atom with various amino groups. nih.gov This reaction often proceeds with high regioselectivity, targeting the halogen adjacent to the carboxylic acid. nih.gov

Reaction Type Reagents Product Type Key Features
Nucleophilic Aromatic Substitution (SNA r)Nucleophiles (e.g., amines, alkoxides)Substituted benzoic acid derivativesThe chlorine atom is replaced by the nucleophile. wikipedia.orgbyjus.com
Copper-Catalyzed AminationAryl or Aliphatic Amines, Copper CatalystN-Aryl or N-Alkyl Anthranilic Acid DerivativesHigh regioselectivity for the ortho-halogen. nih.govnih.gov

Cyclization Reactions and Heterocyclic Compound Formation

The structure of this compound, with its ortho-disposed functional groups, is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. A notable example is the synthesis of quinazolinone derivatives.

Under certain conditions, such as treatment with a dehydrating agent or heating, the amide and carboxylic acid groups can react internally. For instance, the condensation of 2-chlorobenzoic acids with aminothiazoles can lead to the formation of thiazolo[2,3-b]quinazolin-5-one derivatives. researchgate.net This process involves an initial Ullmann condensation followed by an intramolecular cyclization. The use of ultrasound irradiation has been shown to significantly accelerate these reactions. researchgate.net

These cyclization reactions are crucial in synthetic organic chemistry for building complex molecular architectures from relatively simple starting materials. uobaghdad.edu.iq

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: This term describes the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is particularly important in reactions involving the aromatic ring.

Nucleophilic Aromatic Substitution: The substitution of the chlorine atom is a regioselective process. Copper-catalyzed amination reactions on similar 2-halobenzoic acids show a high degree of regioselectivity, with the reaction occurring specifically at the carbon bearing the halogen ortho to the carboxylic acid group. nih.govnih.gov This is often attributed to the accelerating effect of the ortho-carboxylate group. nih.gov

Electrophilic Aromatic Substitution: While less common due to the deactivating nature of the chloro, carboxyl, and benzoylamino groups, any potential electrophilic substitution would also be governed by the directing effects of these substituents. The chlorine is an ortho-, para-director, while the carboxylic acid and amide groups are meta-directors, leading to complex regiochemical outcomes. msu.edu

Stereoselectivity: There is limited specific research on stereoselective transformations directly involving this compound in the provided search results. Stereoselectivity, the preferential formation of one stereoisomer over another, would become a critical consideration if chiral centers are introduced during a reaction, for example, in the synthesis of chiral heterocyclic structures derived from this acid.

Advanced Spectroscopic Characterization of 2 Benzoylamino 6 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic compounds, providing unparalleled insight into the connectivity and chemical environment of atoms.

¹H NMR spectroscopy of 2-(Benzoylamino)-6-chlorobenzoic acid is anticipated to reveal a complex pattern of signals corresponding to the distinct proton environments within the molecule. The spectrum would be characterized by signals from the protons of the 6-chlorobenzoic acid ring, the benzoyl group, the amide proton, and the carboxylic acid proton.

The aromatic region of the spectrum is expected to be particularly informative. The protons on the 6-chlorobenzoic acid moiety would likely appear as a set of coupled multiplets, influenced by the presence of both the electron-withdrawing chlorine atom and the bulky benzoylamino group. Similarly, the five protons of the benzoyl group would produce signals in the aromatic region, further contributing to the complexity of the spectrum. The amide proton (N-H) is expected to present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The most downfield signal would be that of the carboxylic acid proton (O-H), which typically appears as a broad singlet at a high chemical shift value.

Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (6-chlorobenzoic acid moiety)7.2 - 8.0Multiplets (m)
Aromatic Protons (Benzoyl group)7.4 - 8.2Multiplets (m)
Amide Proton (N-H)9.0 - 11.0Broad Singlet (br s)
Carboxylic Acid Proton (O-H)12.0 - 14.0Broad Singlet (br s)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The spectrum would feature signals for the carbonyl carbons of the carboxylic acid and the amide group, which are typically found at the downfield end of the spectrum. The aromatic carbons of both the 6-chlorobenzoic acid and benzoyl rings would resonate in the characteristic aromatic region. The carbon atom attached to the chlorine (C-Cl) would exhibit a chemical shift influenced by the halogen's electronegativity. The quaternary carbons, those without any attached protons, would also be identifiable.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (C=O)165 - 175
Amide Carbonyl (C=O)160 - 170
Aromatic Carbons (C-Cl)130 - 140
Aromatic Carbons120 - 140
Quaternary Aromatic Carbons130 - 150

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, advanced two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would be crucial for establishing the proton-proton coupling networks within the two aromatic rings. Cross-peaks in the COSY spectrum would reveal which protons are adjacent to each other, aiding in the assignment of the multiplets in the ¹H NMR spectrum.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose signals were identified in the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the amide proton and the carbonyl carbon of the benzoyl group, or between the aromatic protons and the quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorption bands corresponding to the vibrations of its key functional groups. researchgate.net The presence of a carboxylic acid is typically indicated by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. researchgate.net

The amide group would also give rise to characteristic absorptions. The N-H stretching vibration is expected to appear as a medium to sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) would be a strong absorption around 1650 cm⁻¹, while the amide II band (N-H bending and C-N stretching) would be observed in the 1550-1510 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1680Strong
AmideN-H Stretch~3300Medium
AmideC=O Stretch (Amide I)~1650Strong
AmideN-H Bend (Amide II)1550 - 1510Medium
AromaticC-H Stretch3100 - 3000Medium to Weak
AromaticC=C Stretch1600 - 1450Medium to Weak
Alkyl HalideC-Cl Stretch800 - 600Medium to Strong

Note: These are general ranges and the exact positions can be influenced by the molecular structure and intermolecular interactions.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. spectrabase.com The ATR-IR spectrum of this compound would be expected to show the same characteristic absorption bands as the traditional FT-IR spectrum. The primary difference lies in the sample handling and the path length of the infrared beam, which can sometimes result in minor variations in the relative intensities of the peaks. This technique is particularly useful for obtaining high-quality spectra of solid powders, making it well-suited for the analysis of this compound.

Theoretical and Computational Investigations of 2 Benzoylamino 6 Chlorobenzoic Acid

Conformational Analysis and Intermolecular Interactions

There are no dedicated studies on the conformational landscape of 2-(Benzoylamino)-6-chlorobenzoic acid. Research on its potential conformers, rotational energy barriers, and the nature of its intermolecular interactions (such as hydrogen bonding or stacking) has not been published.

Lack of Specific Computational Data for this compound

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting various molecular properties, including spectroscopic data like NMR chemical shifts, and vibrational frequencies for IR and Raman spectroscopy. These theoretical calculations provide valuable insights into the molecular structure and electronic properties that govern these spectral features. For instance, studies on similar benzoic acid derivatives often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve a good correlation between calculated and experimental spectra. icm.edu.pl

The general approach in such computational studies involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: To predict infrared and Raman spectra and to confirm the optimized structure is a true minimum on the potential energy surface.

NMR Calculations: Predicting the ¹H and ¹³C NMR chemical shifts.

Although specific data tables for this compound cannot be generated due to the absence of dedicated computational studies, the methodologies applied to analogous compounds provide a framework for how such an investigation would be conducted. The interpretation of experimental spectra for this compound would be significantly enhanced by such theoretical predictions.

Further research in the field of computational chemistry is required to generate the specific spectroscopic parameters for this compound.

Applications of 2 Benzoylamino 6 Chlorobenzoic Acid in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Molecule Synthesis

2-(Benzoylamino)-6-chlorobenzoic acid is a valuable intermediate in organic chemistry, serving as a foundational component for the construction of more elaborate organic molecules. Its distinct structure, featuring a benzoic acid core with benzoylamino and chloro substituents, provides multiple reactive sites for further chemical modification. Chemists utilize this compound in multi-step syntheses where the goal is to build complex molecular architectures with precision and control. The journey from a basic chemical to a complex final product often involves numerous stages, and the purity and reliability of intermediates like this compound are critical for ensuring predictable reaction outcomes and maximizing the yield of the desired substances. nbinno.com

The structural framework of this compound makes it an important precursor in the synthesis of advanced pharmaceutical intermediates. The presence of the chlorine atom and the amide linkage allows for a variety of chemical transformations, such as nucleophilic substitution and coupling reactions. These reactions are essential for creating larger, more complex aromatic systems that form the backbone of many active pharmaceutical ingredients (APIs). nbinno.com For instance, derivatives of the closely related 2-chlorobenzoic acid are fundamental in creating anti-inflammatory drugs and analgesics. nbinno.com This highlights the utility of the chlorobenzoic acid scaffold in medicinal chemistry. The benzoylamino group can influence the molecule's biological interactions and can be modified to fine-tune the properties of the final pharmaceutical compound.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are crucial scaffolds in many pharmaceuticals and biologically active molecules. researchgate.net this compound serves as a versatile building block for synthesizing such structures. A notable example is its use in the Ullmann condensation reaction with 2-aminothiazoles. This reaction leads to the formation of N-arylanthranilic acids, which can subsequently cyclize to produce complex heterocyclic systems like 5H- nbinno.comthiazolo[2,3-b]quinazolin-5-ones. researchgate.net This demonstrates the compound's role in constructing fused ring systems that are of significant interest in medicinal chemistry.

Starting MaterialReagentResulting Heterocyclic Scaffold
2-Chlorobenzoic acid derivative2-Aminothiazole5H- nbinno.comthiazolo[2,3-b]quinazolin-5-one researchgate.net

Development of Novel Chemical Processes

The use of this compound and related compounds has spurred the development of new and improved chemical processes aimed at increasing efficiency and yield. For example, research into the Ullmann condensation involving 2-chlorobenzoic acids has shown that using ultrasonic irradiation can dramatically reduce reaction times from hours to minutes while improving yields. researchgate.net This represents a significant process optimization. Furthermore, insights from patented industrial processes, such as the synthesis of related compounds using high-pressure reactors, suggest scalable methods for amidation reactions that can achieve yields of 85–88%. Such advancements are crucial for transitioning chemical syntheses from laboratory-scale research to large-scale industrial production.

Insights into Structure-Reactivity Relationships within Amide-Containing Systems

Studying this compound provides valuable insights into the structure-reactivity relationships of molecules containing an amide group within a substituted aromatic system. The interplay between the electron-withdrawing chlorine atom, the carboxylic acid group, and the bulky benzoylamino substituent dictates the compound's chemical behavior. The benzoylamino group, compared to a simple amino group, increases the molecule's size and lipophilicity, which can affect its solubility and interactions in different reaction media. Structure-activity relationship (SAR) studies on analogous compounds, such as 6-(benzoylamino)benzoxaboroles, have shown that modifications to the benzoylamino moiety significantly impact biological activity, demonstrating the importance of this functional group in molecular recognition and interaction. nih.gov

Functional GroupPositionInfluence on Reactivity
Chlorine 6Electron-withdrawing; activates the ring for certain nucleophilic substitutions.
Benzoylamino 2Bulky group influencing steric hindrance; modulates electronic properties of the ring and potential for hydrogen bonding.
Carboxylic Acid 1Acidic proton; can be deprotonated under basic conditions; directs ortho-lithiation in certain reactions.

Utilization in Academic Studies of Synthetic Methodologies

In academic research, this compound and its precursors are used to explore and develop new synthetic methodologies. For instance, the synthesis of this compound itself, typically through the benzoylation of 2-amino-6-chlorobenzoic acid, serves as a model reaction for studying acylation processes. Researchers can investigate various conditions and catalysts, such as using pyridine or DMAP, to optimize the efficiency of the acylation. Studies might also focus on developing novel reaction pathways, comparing different reagents, or exploring the use of protecting groups for the carboxylic acid function to prevent unwanted side reactions. Such academic exercises are fundamental to advancing the broader field of organic synthesis.

Future Perspectives in the Research of 2 Benzoylamino 6 Chlorobenzoic Acid Chemistry

Sustainable Synthetic Routes and Process Intensification

The principles of green chemistry are becoming central to the synthesis of complex molecules like 2-(benzoylamino)-6-chlorobenzoic acid. humanjournals.com The goal is to develop processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com Key areas of future research include the development of eco-friendly and highly efficient procedures for N-acylation, a crucial step in the synthesis of the target compound.

One promising avenue is the use of water as a solvent, replacing traditional volatile organic compounds. Research has demonstrated straightforward, mild, and cost-efficient synthesis of various arylamides in water using versatile benzotriazole (B28993) chemistry. nih.govnih.gov These methods offer significant advantages, including environmental friendliness, short reaction times, simple workup procedures, and high yields. nih.govnih.gov Furthermore, catalyst-free approaches for N-acylation under aqueous conditions are being developed, which further simplifies the process and reduces waste. orientjchem.org

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another key focus. The adoption of continuous flow chemistry, often coupled with microwave irradiation, can lead to significantly shorter reaction times and improved yields compared to conventional batch processing. nih.gov These greener approaches are not only environmentally benign but also offer economic advantages through increased efficiency and reduced costs. orientjchem.orgresearchgate.net

Table 1: Comparison of Sustainable N-Acylation Methods

Method Key Features Advantages
Benzotriazole Chemistry in Water Utilizes water as a solvent; can be performed at room temperature or with microwave irradiation. nih.govnih.gov Environmentally friendly, short reaction times, simple workup, high yields, mild conditions. nih.gov
Catalyst-Free Acylation in Water Avoids the need for a catalyst, simplifying the reaction and purification. orientjchem.org High yields, short reaction times, low cost, simple experimental procedure. orientjchem.org

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. nih.gov | Faster reaction times compared to conventional heating. nih.gov |

Exploration of Novel Reaction Catalysis

The development of novel catalysts is critical for discovering more efficient and selective synthetic routes to this compound and its analogues. Research is moving beyond traditional methods to explore a range of innovative catalytic systems.

One area of intense investigation is the use of transition metal catalysts. For instance, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives. nih.gov This method demonstrates high selectivity and tolerance to air and moisture. nih.gov Similarly, nickel-catalyzed asymmetric synthesis has been successfully used to produce enantioenriched α-arylbenzamides, which are structurally related to the target molecule. researchgate.netnih.gov These reactions often proceed under mild conditions and provide access to pharmacologically relevant motifs. researchgate.netnih.govuzh.ch Dual catalytic systems, such as synergistic Copper/Silver catalysis, are also being explored to access functionalized phthalides from benzoic acid derivatives. acs.org

Beyond precious metals, more abundant and less toxic catalysts are gaining attention. Boric acid, a simple and readily available compound, has been shown to effectively catalyze the amidation of aromatic amines and benzoic acids under mild, solvent-free conditions. researchgate.net This approach offers a green and efficient alternative to traditional methods. researchgate.net The exploration of pyridine-borane complexes and indium (III) trifluoromethanesulfonate (B1224126) as catalysts for direct amidation also shows promise for a broad range of substrates. researchgate.net

Table 2: Emerging Catalysts for Amide Bond Formation

Catalyst Type Example Key Features
Iridium-based Cp*IrIII catalysts High regioselectivity for ortho-C-H amination of benzoic acids; mild reaction conditions. nih.govibs.re.kr
Nickel-based Nickel with chiral bisimidazoline (BIm) ligand Enables asymmetric synthesis of α-arylbenzamides; uses neutral reagents and mild conditions. researchgate.netnih.govuzh.ch
Boron-based Boric Acid Simple, readily available, efficient for amidation under solvent-free conditions. researchgate.net

| Dual Metal | Copper(I) iodide (CuI) / Silver triflate (AgOTf) | Synergistic catalysis for regioselective cyclization to form 3-amido phthalides. acs.org |

Chemoinformatics and Data-Driven Design for Related Compounds

Chemoinformatics and data-driven approaches, particularly machine learning (ML) and artificial intelligence (AI), are revolutionizing the design and discovery of new molecules. nih.goveurekaselect.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and suggest novel synthetic routes. nih.govresearchgate.net

For compounds related to this compound, such as anthranilic acid derivatives, computational methods like molecular docking are used to design and screen potential multitarget ligands for complex diseases. nih.gov Machine learning models, including deep neural networks (DNNs), recurrent neural networks (RNNs), and graph neural networks, are being applied to expand the chemical space and design novel compounds with optimized properties like solubility, bioactivity, and pharmacokinetic profiles. nih.govnih.gov For example, a dual-view deep learning model was successfully used to identify a cinnamoyl anthranilic acid derivative with potent anti-orthopoxvirus activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another key tool. By correlating the structural or physicochemical properties of compounds with their biological activities, QSAR models can guide the synthesis of more potent analogues. nih.gov These in silico methods significantly accelerate the drug discovery pipeline by prioritizing the most promising candidates for synthesis and testing, thereby reducing time and cost. nih.govmdpi.com The integration of AI and machine learning is expected to play an increasingly important role in designing the next generation of molecules based on the this compound scaffold. ethz.chcam.ac.uk

Advanced Analytical Techniques for Real-Time Reaction Monitoring

To ensure the quality, efficiency, and safety of synthesizing active pharmaceutical ingredients (APIs), the adoption of Process Analytical Technology (PAT) is becoming essential. mt.comresearchgate.net PAT is a system for designing, analyzing, and controlling manufacturing through real-time measurements of critical quality and performance attributes. researchgate.netmt.com This data-rich approach provides a deeper understanding of the chemical process, moving away from reliance on offline testing of the final product. mt.compharmoutsourcing.com

For the synthesis of compounds like this compound, various in-line and online analytical techniques can be employed for real-time monitoring. researchgate.net Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. pharmoutsourcing.com These techniques can provide continuous information on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction. pharmoutsourcing.comnih.gov

Chromatographic techniques, such as online Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offer high selectivity and sensitivity for complex reaction mixtures. rsc.org The development of "walk-up" automated reaction profiling systems allows for parallel monitoring of multiple reactions, providing data-rich progress plots that enable chemists to make faster, more informed decisions. acs.org The integration of multiple PAT tools provides complementary information, leading to quicker optimization, reduced material usage, and improved process understanding. pharmoutsourcing.com This shift towards real-time, in-process analysis is fundamental to modern, efficient pharmaceutical development and manufacturing. researchgate.netacs.org

Table 3: Advanced Analytical Techniques for Real-Time Monitoring

Technique Principle Application in Synthesis
FTIR/Raman Spectroscopy Measures molecular vibrations to identify and quantify chemical species. pharmoutsourcing.com Continuous, in-situ monitoring of reactants, intermediates, and products; determination of reaction kinetics and endpoints. pharmoutsourcing.comnih.gov
Online UPLC-MS Separates components of a mixture and identifies them by mass. rsc.org Real-time, quantitative analysis of complex reaction mixtures; impurity profiling. rsc.org
Flow NMR Uses nuclear magnetic resonance in a continuous flow setup. rsc.org Provides detailed structural information for reaction monitoring and mechanism elucidation.

| Automated Reaction Profiling | Integrates automated sampling with HPLC-MS analysis. acs.org | Parallel monitoring of multiple reactions; generates data-rich reaction progress reports. acs.org |


Q & A

Q. What are common synthetic routes for preparing 2-(Benzoylamino)-6-chlorobenzoic acid?

  • Methodological Answer : Synthesis typically involves benzoylation of a precursor like 2-amino-6-chlorobenzoic acid. Benzoyl chloride (or derivatives) is used under basic conditions (e.g., pyridine or DMAP) to acylate the amino group. For example:

Dissolve 2-amino-6-chlorobenzoic acid in anhydrous dichloromethane.

Add benzoyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl.

Purify via recrystallization (ethanol/water) or column chromatography.
Key Considerations : Monitor reaction progress using TLC; confirm product via melting point (216–218°C, if consistent with literature) and spectroscopic methods .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), the amide proton (δ ~10 ppm), and carboxy proton (δ ~13 ppm). Cl substituent causes deshielding in adjacent protons.
  • IR Spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid (O–H ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~275 (C₁₄H₁₀ClNO₃) and fragmentation patterns validate the structure.
    Cross-reference with databases using InChIKey VFHSJTHAMJFUCK-UHFFFAOYSA-N (if applicable) .

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is common for benzoic acid derivatives. If solubility is low:

Use sonication or gentle heating (<50°C).

Employ co-solvents (e.g., DMF/water mixtures).

Derivatize the carboxylic acid group (e.g., methyl ester) for intermediate steps .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in halogenated benzoic acid derivatives?

  • Methodological Answer : Single-crystal X-ray analysis provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For this compound:

Grow crystals via slow evaporation (e.g., ethanol/water).

Collect data at low temperature (e.g., 200 K) to minimize thermal motion.

Refine using software (e.g., SHELXL) to confirm planar amide geometry and Cl···H–O interactions.
Reference: Similar studies on 2-chloro-6-fluorobenzoic acid achieved R = 0.032, validating halogen effects .

Q. How should researchers reconcile contradictory data in reported melting points or spectral properties?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. To resolve:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to check for byproducts.

Thermal Analysis : DSC can identify polymorphs via distinct endothermic peaks.

Cross-Validation : Compare IR/NMR data with trusted databases (e.g., NIST Chemistry WebBook) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate electron density (e.g., Fukui indices) at reactive sites (amide N, Cl-substituted ring).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • Docking Studies : If bioactive, model interactions with target enzymes (e.g., cyclooxygenase) to guide functionalization .

Data Contradiction and Analysis

Q. How to interpret conflicting LogP values in physicochemical databases?

  • Methodological Answer : LogP (2.07 in ) may vary due to measurement methods (shake-flask vs. HPLC). To validate:

Experimental Determination : Use octanol-water partitioning with UV detection.

QSAR Models : Compare predicted vs. experimental values (e.g., using Molinspiration).
Note: Discrepancies >0.5 units warrant re-evaluation of purity or method .

Q. What strategies mitigate side reactions during benzoylation of amino-chlorobenzoic acids?

  • Methodological Answer :
  • Protection/Deprotection : Protect the carboxylic acid group (e.g., methyl ester) before benzoylation to prevent unwanted acylation.
  • Catalysis : Use DMAP to enhance acylation efficiency and reduce reaction time.
  • Low-Temperature Conditions : Perform reactions at 0–5°C to minimize hydrolysis of benzoyl chloride .

Experimental Design Considerations

Q. What safety protocols are critical when handling benzoyl chloride derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to lachrymatory effects.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Spill Management : Neutralize with sodium bicarbonate; avoid water (exothermic reaction) .

Q. How to optimize reaction yields in multi-step syntheses involving halogenated benzoic acids?

  • Methodological Answer :
  • Step Monitoring : Use LC-MS after each step to identify bottlenecks.
  • Microwave-Assisted Synthesis : Reduce time for amidation (e.g., 30 min at 100°C vs. 12 hours reflux).
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent choice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.